Cas no 2377033-06-0 (1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate)

1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate is a specialized organic compound featuring a pyrazinyl and azetidine scaffold, which may serve as a valuable intermediate in pharmaceutical synthesis. Its structure incorporates a chloro-substituted pyrazine ring and a protected azetidine moiety, offering potential reactivity for further functionalization. The tert-butyloxycarbonyl (Boc) group enhances stability, facilitating handling and storage. This compound is particularly useful in medicinal chemistry research, where its structural motifs could contribute to the development of bioactive molecules. Its well-defined synthetic route and purity make it suitable for applications requiring precise molecular frameworks. Researchers may leverage its properties for targeted drug discovery or as a building block in heterocyclic chemistry.
1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate structure
2377033-06-0 structure
Product name:1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate
CAS No:2377033-06-0
MF:C14H21ClN4O2
MW:312.795141935349
CID:5894661

1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate
    • Inchi: 1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-10(9-19)7-18(4)12-6-16-5-11(15)17-12/h5-6,10H,7-9H2,1-4H3
    • InChI Key: BVOMWZKUEHHOIU-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC(CN(C2=NC(Cl)=CN=C2)C)C1

Experimental Properties

  • Density: 1.245±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 429.5±40.0 °C(Predicted)
  • pka: 0.86±0.10(Predicted)

1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7446669-5.0g
tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate
2377033-06-0 95.0%
5.0g
$3935.0 2025-03-11
Enamine
EN300-7446669-0.25g
tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate
2377033-06-0 95.0%
0.25g
$672.0 2025-03-11
Enamine
EN300-7446669-0.5g
tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate
2377033-06-0 95.0%
0.5g
$1058.0 2025-03-11
Enamine
EN300-7446669-1.0g
tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate
2377033-06-0 95.0%
1.0g
$1357.0 2025-03-11
Enamine
EN300-7446669-2.5g
tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate
2377033-06-0 95.0%
2.5g
$2660.0 2025-03-11
Enamine
EN300-7446669-10.0g
tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate
2377033-06-0 95.0%
10.0g
$5837.0 2025-03-11
Enamine
EN300-7446669-0.05g
tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate
2377033-06-0 95.0%
0.05g
$315.0 2025-03-11
1PlusChem
1P0286MK-500mg
tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate
2377033-06-0 95%
500mg
$1370.00 2024-05-23
Aaron
AR0286UW-50mg
tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate
2377033-06-0 95%
50mg
$459.00 2025-02-15
1PlusChem
1P0286MK-100mg
tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate
2377033-06-0 95%
100mg
$643.00 2024-05-23

Additional information on 1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate

1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate (CAS No. 2377033-06-0): A Comprehensive Overview

1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate (CAS No. 2377033-06-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its CAS number 2377033-06-0, is characterized by its unique structural features and pharmacological properties, making it a promising candidate for various pharmaceutical developments.

The molecular structure of 1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate is composed of a tert-butyl ester group, an azetidine ring, and a substituted pyrazine moiety. The tert-butyl ester group provides stability and enhances the compound's solubility, while the azetidine ring contributes to its conformational flexibility and binding affinity. The 6-chloro-2-pyrazinyl substituent imparts additional functional groups that can interact with biological targets, enhancing the compound's pharmacological activity.

Recent studies have highlighted the potential of 1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can modulate specific neurotransmitter systems, such as the serotonin and dopamine pathways, which are implicated in conditions like depression and Parkinson's disease. The ability to selectively target these pathways makes it a valuable tool for developing novel treatments.

In addition to its neurological applications, 1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate has also shown promise in oncology. Preclinical studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, it has been found to target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer. This makes it a potential candidate for developing targeted therapies that can improve patient outcomes.

The pharmacokinetic properties of 1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate have also been extensively studied. Its high oral bioavailability and favorable distribution profile make it suitable for systemic administration. Moreover, its metabolic stability ensures that it remains active for an extended period, which is crucial for maintaining therapeutic efficacy over time. These properties are particularly advantageous in chronic conditions where long-term treatment is necessary.

Clinical trials are currently underway to evaluate the safety and efficacy of 1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate in human subjects. Preliminary results have been encouraging, with no significant adverse effects reported at therapeutic doses. However, further research is needed to fully understand its long-term safety profile and potential interactions with other medications.

The synthesis of 1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate involves a series of well-defined chemical reactions that can be optimized for large-scale production. Key steps include the formation of the azetidine ring through ring-closing metathesis (RCM) and the subsequent functionalization of the pyrazine moiety via nucleophilic substitution reactions. These synthetic routes are highly reproducible and scalable, making it feasible to produce this compound on an industrial scale.

In conclusion, 1,1-Dimethylethyl 3-[[(6-chloro-2-pyrazinyl)methylamino]methyl]-1-azetidinecarboxylate (CAS No. 2377033-06-0) represents a promising compound with diverse therapeutic applications. Its unique structural features and pharmacological properties make it a valuable asset in the development of new treatments for neurological disorders and cancer. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its future use in clinical practice.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd